![molecular formula C23H26N6O2S B2981692 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189885-05-9](/img/structure/B2981692.png)
1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound is a novel and potential 5-HT3 receptor antagonist . It has been synthesized in laboratories and investigated for its effects on chronic unpredictable mild stress (CUMS)-induced behavioural and biochemical alterations in mice . It has also been evaluated for its potential application for the treatment of Angelman Syndrome .
Scientific Research Applications
- Application : The compound acts as a PARP1 inhibitor, which can be useful for investigating mechanisms of acquired resistance to existing PARP1 inhibitors. Additionally, it shows promise as a therapeutic agent for treating HR-deficient cancers, potentially overcoming acquired resistance .
- Application : Researchers have explored the compound’s relationship between weak interactions and sensitivity in energetic materials. By designing next-generation fused ring energetic materials, it could find applications in various fields .
- Application : The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound, serves as a template for designing new LSD1 inhibitors. These inhibitors may inhibit cancer cell proliferation and migration, making them potential candidates for cancer therapy .
- Application : The compound’s structure suggests potential neuroprotective properties. Further research could explore its effects on neuronal health, synaptic function, or neuroinflammation .
- Application : Investigating the compound’s interactions with biological targets (e.g., enzymes, receptors) could lead to drug discovery. High-throughput screening and structure-activity relationship studies are essential .
- Application : The compound’s π-conjugated system and electron-rich heterocyclic core make it interesting for organic electronics. Researchers could explore its use in organic field-effect transistors, solar cells, or light-emitting diodes .
PARP1 Inhibition
Energetic Materials Research
LSD1 Inhibition
Neuroscience and Neuroprotection
Chemical Biology and Drug Discovery
Materials Science and Organic Electronics
Mechanism of Action
The compound has shown to exert antidepressant-like effects in behavioural despair paradigm in chronically stressed mice by restoring antioxidant mechanisms . It has also demonstrated stimulation of neurogenesis of human hippocampus-derived neural stem cells in vitro and in mouse hippocampus in vivo .
properties
IUPAC Name |
12-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-ethyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-28-22(31)21-18(10-15-32-21)29-19(24-25-23(28)29)8-9-20(30)27-13-11-26(12-14-27)16-17-6-4-3-5-7-17/h3-7,10,15H,2,8-9,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMLWGEDFXIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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